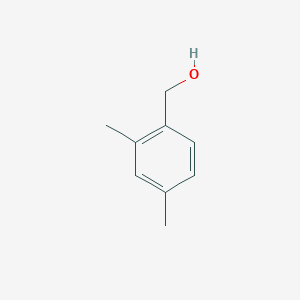

2,4-Dimethylbenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIMJTKRVOBTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167510 | |

| Record name | 2,4-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16308-92-2 | |

| Record name | 2,4-Dimethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16308-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016308922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Dimethylbenzyl Alcohol from 2,4-Dimethylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylbenzyl alcohol from 2,4-dimethylbenzaldehyde. It details various synthetic methodologies, including reduction with sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. This document is intended to serve as a practical resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols, comparative data, and essential safety information.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical and fragrance industries. Its synthesis from the corresponding aldehyde, 2,4-dimethylbenzaldehyde, is a fundamental transformation in organic chemistry, typically achieved through the reduction of the aldehyde functional group. This guide explores the most common and effective methods for this conversion, providing a comparative analysis to aid in method selection based on factors such as yield, purity, cost, and safety.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | 2,4-Dimethylbenzaldehyde | This compound |

| Molecular Formula | C₉H₁₀O | C₉H₁₂O |

| Molecular Weight | 134.18 g/mol | 136.19 g/mol [1] |

| Appearance | Liquid | Colorless to pale yellow liquid or low melting solid[2] |

| Melting Point | -9 °C | 21-22 °C[3] |

| Boiling Point | 102-103 °C at 14 mmHg | 120 °C at 13 mmHg[3] |

| Density | 0.962 g/mL at 25 °C | Not readily available |

| Refractive Index | n20/D 1.549 | n20/D 1.534[3] |

| Solubility | Not readily available | Soluble in alcohol; sparingly soluble in water[3] |

| CAS Number | 15764-16-6 | 16308-92-2[2] |

Synthetic Methodologies

The reduction of 2,4-dimethylbenzaldehyde to this compound can be effectively carried out using several reducing agents. The choice of reagent and reaction conditions can significantly impact the reaction's outcome, including yield and purity of the product. This section details three common methods: reduction with sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones. It is relatively safe to handle compared to other metal hydrides.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in methanol (MeOH).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) or 1N hydrochloric acid (HCl) at 0 °C.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

| Parameter | Value |

| Reactants | 2,4-Dimethylbenzaldehyde, Sodium Borohydride |

| Solvent | Methanol (MeOH) |

| Temperature | 0 °C |

| Reaction Time | 1-2 hours |

| Workup | Aqueous NH₄Cl or HCl quench, extraction |

| Typical Yield | High |

| Purity | Generally high, purification may be required |

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups. Its high reactivity necessitates careful handling and anhydrous reaction conditions.

Experimental Protocol (Generalized):

-

To an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and then more water (Fieser workup).[4][5][6]

-

Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

| Parameter | Value |

| Reactants | 2,4-Dimethylbenzaldehyde, Lithium Aluminum Hydride |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours |

| Workup | Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O) |

| Typical Yield | High to quantitative |

| Purity | Generally high |

Catalytic Hydrogenation

Catalytic hydrogenation is a green and efficient method for the reduction of aldehydes. It involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C).

Experimental Protocol (Generalized):

-

In a hydrogenation vessel, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in a suitable solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂).

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.[7][8]

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the product.

| Parameter | Value |

| Reactants | 2,4-Dimethylbenzaldehyde, Hydrogen gas |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |

| Temperature | Room temperature to mild heating |

| Pressure | 1-10 bar H₂ |

| Reaction Time | Varies depending on catalyst and conditions |

| Workup | Filtration of catalyst |

| Typical Yield | High to quantitative |

| Purity | Generally high |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages |

| Sodium Borohydride | Mild and selective; relatively safe and easy to handle; good yields. | May require longer reaction times or elevated temperatures for less reactive substrates. |

| Lithium Aluminum Hydride | Very powerful and fast; high yields. | Highly reactive and pyrophoric; requires strict anhydrous conditions and careful handling; non-selective. |

| Catalytic Hydrogenation | Green and atom-economical; high yields and purity; catalyst can be recycled. | Requires specialized equipment for handling hydrogen gas under pressure; potential for catalyst poisoning. |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic CH₂ protons, hydroxyl proton, and methyl protons. |

| ¹³C NMR | Signals for aromatic carbons, benzylic carbon, and methyl carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic C-H and C=C aromatic stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (136.19 g/mol ).[1] |

Safety Precautions

Sodium Borohydride:

-

Reacts with water and acids to produce flammable hydrogen gas.

-

Corrosive and can cause skin and eye burns.

-

Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Lithium Aluminum Hydride:

-

Extremely reactive and pyrophoric (ignites spontaneously in air).

-

Reacts violently with water and protic solvents, releasing large amounts of flammable hydrogen gas.

-

Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

All glassware and solvents must be rigorously dried before use.

-

Wear flame-retardant lab coat, safety glasses, and appropriate gloves. A face shield is also recommended.

-

Quenching of the reaction must be done slowly and at low temperatures.

Catalytic Hydrogenation:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air.

-

Reactions under pressure should be conducted in appropriate pressure-rated equipment.

-

The catalyst (e.g., Pd/C) can be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air.

-

Ensure proper ventilation and grounding of equipment to prevent static discharge.

Logical and Experimental Flow

The following diagrams illustrate the chemical transformation, a general experimental workflow, and the logical flow for product analysis.

References

- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Workup [chem.rochester.edu]

- 6. Magic Formulas [chem.rochester.edu]

- 7. mdpi.com [mdpi.com]

- 8. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,4-Dimethylbenzyl alcohol

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,4-Dimethylbenzyl Alcohol

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and common reactions, and includes visualizations of experimental workflows.

Chemical Identity and Physical Properties

This compound, also known as (2,4-dimethylphenyl)methanol, is an aromatic primary alcohol.[1] It is characterized by a benzyl alcohol core substituted with two methyl groups at the 2 and 4 positions of the benzene ring.[1][2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2,4-dimethylphenyl)methanol[1][3] |

| CAS Number | 16308-92-2[1][2] |

| Molecular Formula | C₉H₁₂O[1][2][3] |

| Molecular Weight | 136.19 g/mol [1][4] |

| InChI Key | QUIMJTKRVOBTQN-UHFFFAOYSA-N[1][3] |

| SMILES | CC1=CC(=C(C=C1)CO)C[1] |

| Synonyms | Benzenemethanol, 2,4-dimethyl-; 2,4-Dimethylbenzenemethanol[1][2][5] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid or solid[2][6] |

| Melting Point | 21-28 °C[6][7][8] |

| Boiling Point | 231-233 °C at 760 mmHg; 120 °C at 13 mmHg[4][7][8] |

| Density | 1.0310 g/cm³[9] |

| Refractive Index (n²⁰/D) | 1.534[3][4][7] |

| Solubility | Soluble in alcohol and other organic solvents; sparingly soluble in water (3939 mg/L at 25 °C est.)[2][7][10] |

| Vapor Pressure | 0.034 mmHg at 25 °C (est.)[7] |

| Flash Point | > 110 °C (> 230 °F)[7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

| Technique | Key Data and Observations |

| ¹H NMR (CDCl₃) | δ (ppm): 7.19-7.22 (m, 1H), 6.98-7.00 (m, 2H), 4.64 (d, J=5.4 Hz, 2H), 2.33 (s, 3H), 2.31 (s, 3H), 1.55 (t, J=5.4 Hz, 1H)[4] |

| IR (Neat) | Characteristic peaks for O-H stretching (broad) and C-O stretching are observed.[1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 136.[1] |

Chemical Properties and Reactivity

This compound exhibits typical reactivity for a primary aromatic alcohol, primarily involving the hydroxyl group. It is used as an intermediate in the synthesis of fragrances and other organic compounds.[2][4] Key reactions include oxidation and esterification.[2][4] It has also been identified as a rat and xenobiotic metabolite.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound. These protocols are compiled based on published procedures and are intended for execution by trained professionals in a laboratory setting.

Synthesis of this compound via Reduction of 2,4-Dimethylbenzaldehyde

This protocol details the synthesis of this compound by the reduction of 2,4-dimethylbenzaldehyde using sodium borohydride.[4]

Materials:

-

2,4-Dimethylbenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde (10.4 g) in methanol (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.83 g) to the cooled solution while stirring.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction for completion (e.g., by TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Oxidation of this compound to 2,4-Dimethylbenzaldehyde

This protocol describes a representative method for the oxidation of a primary benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

-

To this suspension, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2,4-dimethylbenzaldehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Esterification of this compound

This protocol provides a general procedure for the Fischer esterification of this compound with a carboxylic acid using a strong acid catalyst.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (H₂SO₄)

-

Solvent (e.g., toluene or an excess of the carboxylic acid if liquid)

-

Dean-Stark apparatus (optional, for water removal)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), the carboxylic acid (1.2-2 equivalents), and a suitable solvent if necessary.

-

If using a Dean-Stark trap, fill the side arm with the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water, then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or basic, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude ester.

-

Purify the product by distillation or column chromatography as needed.

Safety and Handling

This compound may cause irritation upon contact with the skin and eyes. It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[2] Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has summarized the essential , providing a valuable resource for researchers and professionals. The detailed experimental protocols for its synthesis and key reactions, along with the visual workflows, offer practical guidance for laboratory applications. The compiled data on its identity, properties, and reactivity will aid in its effective use in organic synthesis and other scientific endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound(16308-92-2) IR Spectrum [m.chemicalbook.com]

- 3. CN102295534A - Method for preparing alpha, alpha-dimethyl benzyl alcohol - Google Patents [patents.google.com]

- 4. Benzenemethanol, 2,4-dimethyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Dimethoxybenzyl alcohol(7314-44-5) 1H NMR spectrum [chemicalbook.com]

- 8. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dimethylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dimethylbenzyl alcohol (CAS No: 16308-92-2), a significant organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the benzylic protons, the hydroxyl proton, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~7.00 | s | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~4.60 | s | 2H | -CH₂- |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.25 | s | 3H | Ar-CH₃ |

| Variable | s (broad) | 1H | -OH |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on factors such as solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~137.5 | Ar-C (quaternary) |

| ~136.0 | Ar-C (quaternary) |

| ~131.0 | Ar-CH |

| ~129.5 | Ar-CH |

| ~126.5 | Ar-CH |

| ~125.0 | Ar-C (quaternary) |

| ~63.0 | -CH₂-OH |

| ~21.0 | Ar-CH₃ |

| ~19.0 | Ar-CH₃ |

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3020 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (asymmetric) |

| ~2860 | Medium | Aliphatic C-H stretch (symmetric) |

| ~1615, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1020 | Strong | C-O stretch (primary alcohol) |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~50 | [M]⁺ (Molecular Ion) |

| 121 | ~100 | [M - CH₃]⁺ |

| 118 | ~30 | [M - H₂O]⁺ |

| 105 | ~40 | [M - CH₂OH]⁺ |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~25 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.

-

Instrument Setup: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Record a background spectrum of the empty sample holder (e.g., clean salt plates or ATR crystal).

-

Data Acquisition (Thin Film Method):

-

Place a small drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

Place the salt plates in the spectrometer's sample holder.

-

-

Data Acquisition (ATR Method):

-

Place a small drop of the liquid sample directly onto the surface of the Attenuated Total Reflectance (ATR) crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Spectral Collection: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

Gas Chromatography (GC) Conditions:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Oven Program: Implement a temperature program to ensure good separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200).

-

Interface Temperature: Set the GC-MS interface temperature to prevent condensation of the analyte (e.g., 260 °C).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound and the relationship between the different analytical techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Navigating the Solubility Landscape of 2,4-Dimethylbenzyl Alcohol: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility characteristics of 2,4-Dimethylbenzyl alcohol in organic solvents. Due to a notable scarcity of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of these crucial parameters.

Introduction to this compound

This compound is an aromatic alcohol with applications in organic synthesis and as an intermediate in the manufacturing of various chemical compounds.[1] Its physicochemical properties, particularly its solubility, are fundamental to its handling, reaction kinetics, and formulation in various applications, including potential use in drug development. This guide addresses the current knowledge gap regarding its solubility in common organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in a range of organic solvents. The available information is limited and often qualitative. This underscores the necessity for researchers to determine solubility experimentally for their specific applications.

The table below summarizes the currently available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | 25 | 3939 mg/L | Estimated | [2] |

| Alcohol | Not Specified | Soluble | Qualitative | [2] |

Experimental Protocols for Solubility Determination

To empower researchers to generate reliable solubility data, this section outlines detailed methodologies for determining the solubility of this compound. The choice of method may depend on the desired accuracy, the properties of the solvent, and the available analytical instrumentation.

General Experimental Workflow

The fundamental process for determining the solubility of a solid compound like this compound in an organic solvent involves achieving equilibrium between the undissolved solid and the saturated solution, followed by the quantitative analysis of the solute concentration in the solution.

Figure 1: General workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility.[3][4][5]

Apparatus and Materials:

-

This compound

-

Selected organic solvent

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (solvent-compatible)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent.

-

Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the persistence of undissolved solid.

-

Once equilibrium is achieved, allow the mixture to stand at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

Calculation:

-

Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)

-

Mass of dissolved this compound = (Weight of dish + dry solid) - (Weight of empty dish)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak in the chosen solvent and the solvent itself is transparent in that region.[6][7]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-5 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered aliquot.

-

-

Analysis:

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or when high accuracy is required.[8][9]

Apparatus and Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Mobile phase solvents

-

Volumetric flasks and pipettes

Procedure:

-

Develop an HPLC Method:

-

Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-5 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered aliquot.

-

-

Analysis:

-

Dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area for this compound.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Conclusion

While there is a notable absence of comprehensive quantitative data on the solubility of this compound in various organic solvents, this technical guide provides researchers with the necessary theoretical framework and detailed experimental protocols to determine these values. The choice of methodology—gravimetric, UV-Vis spectrophotometry, or HPLC—will depend on the specific requirements of the research and the available resources. The generation of such data will be invaluable to the scientific community, particularly in the fields of organic synthesis and drug development.

References

- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Versatile Role of 2,4-Dimethylbenzyl Alcohol as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzyl alcohol, a substituted aromatic primary alcohol, serves as a crucial chemical intermediate in a variety of synthetic applications. Its unique structural features, including a reactive hydroxyl group and a substituted benzene ring, make it a valuable building block in the synthesis of fragrances, polymers, and notably, as a precursor in the development of pharmaceutical compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its relevance to drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for laboratory and research professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 16308-92-2 | [1][2] |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3][4] |

| Melting Point | 21-22 °C | [5] |

| Boiling Point | 231-233 °C at 760 mmHg | [5] |

| Refractive Index | 1.53400 @ 20.00 °C | [5] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [5] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of 2,4-dimethylbenzaldehyde. This transformation can be efficiently achieved using a variety of reducing agents.

Experimental Protocol: Reduction of 2,4-Dimethylbenzaldehyde

This protocol details the synthesis of this compound via the reduction of 2,4-dimethylbenzaldehyde using sodium borohydride.

Materials:

-

2,4-Dimethylbenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,4-dimethylbenzaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data: This reaction typically proceeds with high yield. For example, a reaction starting with 10.4 g of 2,4-dimethylbenzaldehyde and 0.83 g of sodium borohydride in 100 mL of methanol can be expected to yield approximately 10.8 g of 2,4-dimethylphenyl)methanol, representing a quantitative yield.

Key Reactions of this compound as a Chemical Intermediate

The reactivity of this compound is primarily centered around its hydroxyl group, which can readily undergo oxidation and esterification reactions. These transformations are fundamental to its role as a versatile chemical intermediate.

Oxidation to 2,4-Dimethylbenzaldehyde

The oxidation of this compound to its corresponding aldehyde, 2,4-dimethylbenzaldehyde, is a common and useful transformation. Various oxidizing agents can be employed for this purpose.

dot

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]

2,4-Dimethylbenzyl Alcohol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzyl alcohol, an aromatic primary alcohol, serves as a valuable and versatile building block in organic synthesis.[1] Characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a primary alcohol functional group, its structure allows for a variety of chemical transformations. While structurally similar to other benzyl alcohols used as protecting groups, its primary utility lies in its role as a precursor for introducing the 2,4-dimethylbenzyl moiety into molecules or for its conversion into other key synthetic intermediates such as aldehydes, esters, ethers, and halides.[2] This guide provides a comprehensive overview of its properties, core reactivity, and detailed experimental protocols for its key transformations, positioning it as a foundational component in the synthesis of complex organic molecules, fragrances, and polymers.[2]

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor. It is moderately soluble in water but shows good solubility in common organic solvents. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 16308-92-2 | [1][3] |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 120 °C at 13 mmHg | [5] |

| Melting Point | 25 °C | [5] |

| Refractive Index (n20/D) | 1.5335-1.5385 | [4] |

| SMILES | CC1=CC=C(CO)C(C)=C1 | [4] |

| InChI Key | QUIMJTKRVOBTQN-UHFFFAOYSA-N | [4] |

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the hydroxyl group, which can undergo oxidation, halogenation, etherification, and esterification. These transformations convert the alcohol into a range of useful intermediates.

Role as a Synthetic Building Block vs. Protecting Group

It is critical to distinguish the 2,4-dimethylbenzyl group from the structurally related 2,4-dimethoxybenzyl (DMB) group. The DMB group, derived from 2,4-dimethoxybenzyl alcohol, is a widely used protecting group for alcohols because the electron-donating methoxy groups facilitate mild oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[6] The 2,4-dimethylbenzyl group lacks this feature. Ethers derived from this compound behave similarly to standard benzyl (Bn) ethers, requiring harsher cleavage conditions such as hydrogenolysis.[5][7] Therefore, this compound is best utilized as a structural building block rather than a strategic protecting group with orthogonal cleavage pathways.

The primary transformations of this compound are illustrated in the following diagram.

Experimental Protocols

The following sections provide detailed methodologies for the principal synthetic applications of this compound.

Oxidation to 2,4-Dimethylbenzaldehyde

The oxidation of this compound to its corresponding aldehyde is a fundamental transformation, providing a key intermediate for reactions such as reductive amination, Wittig reactions, and further oxidation to carboxylic acid.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation

-

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM (5 mL per gram of alcohol), add a solution of this compound (1.0 equivalent) in anhydrous DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, and dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solution to yield crude 2,4-dimethylbenzaldehyde, which can be further purified by column chromatography or distillation.

-

| Parameter | Value |

| Reagents | PCC, Silica Gel |

| Solvent | Anhydrous DCM |

| Temperature | Room Temperature |

| Typical Yield | 85-95% |

Halogenation to 2,4-Dimethylbenzyl Bromide

Conversion to the benzyl bromide is a crucial step for using this compound in nucleophilic substitution reactions, such as the Williamson ether synthesis or for forming Grignard reagents.

Protocol: Halogenation using Triphenylphosphine and N-Bromosuccinimide

-

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC (reactions are often rapid, completing within minutes).

-

Quench the reaction with water and extract the product with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 2,4-dimethylbenzyl bromide.

-

| Parameter | Value |

| Reagents | PPh₃, NBS |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

Etherification (via Williamson Ether Synthesis)

This two-step process, starting with the conversion of the alcohol to the bromide (as described above), is a classic and robust method for forming ethers.

Protocol: Synthesis of a 2,4-Dimethylbenzyl Ether

-

Materials:

-

An alcohol (R'-OH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2,4-Dimethylbenzyl bromide (from previous step)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of the desired alcohol (R'-OH, 1.0 equivalent) dropwise at 0 °C.[8]

-

Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the solution back to 0 °C and add a solution of 2,4-dimethylbenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[8]

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the resulting ether by column chromatography.

-

| Parameter | Value |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-90% |

Esterification (Fischer Esterification)

The acid-catalyzed reaction with a carboxylic acid produces a 2,4-dimethylbenzyl ester, which can be useful as a fragrance compound or a protected form of a carboxylic acid.

Protocol: Fischer Esterification with Acetic Acid

-

Materials:

-

This compound

-

Glacial acetic acid (can be used in excess as solvent)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and an excess of acetic acid (e.g., 5-10 equivalents).[9][10]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.[10] Monitor the reaction by TLC.

-

After cooling to room temperature, carefully pour the mixture into a separatory funnel containing water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash carefully with saturated NaHCO₃ solution until effervescence ceases, to neutralize the excess acid.[9][10]

-

Wash the organic layer with water and then brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify by column chromatography or vacuum distillation.

-

| Parameter | Value |

| Reagents | Acetic Acid, H₂SO₄ (cat.) |

| Conditions | Reflux |

| Workup | NaHCO₃ wash |

| Typical Yield | 80-95% |

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its ability to be readily converted into aldehydes, halides, ethers, and esters makes it a valuable starting material for constructing more complex molecular architectures. While not a strategic protecting group in the same vein as its dimethoxy-analogue, its utility as a foundational precursor for a wide range of functional groups ensures its continued relevance for professionals in chemical research and drug development. The detailed protocols provided herein offer a practical guide for leveraging its synthetic potential.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. odinity.com [odinity.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Emerging Potential of 2,4-Dimethylbenzyl Alcohol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylbenzyl alcohol, a readily available aromatic alcohol, is gaining recognition as a versatile scaffold and synthetic intermediate in the pursuit of novel therapeutic agents. While not extensively explored as a standalone pharmacophore, its structural motif is present in a variety of bioactive molecules, highlighting its potential for strategic incorporation in drug design. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound in medicinal chemistry, with a focus on its synthetic accessibility, known biological activities of its derivatives, and its prospective role in the development of new drugs. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes pertinent pathways and workflows to facilitate further research and development in this promising area.

Introduction

The benzyl alcohol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on the phenyl ring can significantly modulate a molecule's physicochemical properties, target affinity, and metabolic stability. Among these, the 2,4-dimethyl substitution pattern offers a unique combination of steric and electronic features that can be exploited in drug design. This compound serves as a key starting material for introducing this moiety.

This whitepaper will delve into the potential applications of this compound, exploring its role as a building block for derivatives with promising pharmacological activities, particularly in the realms of anti-inflammatory and antimicrobial research. While direct evidence of the medicinal applications of this compound is nascent, this guide aims to synthesize the available information on its derivatives and related structures to build a case for its further investigation.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its chemical and physical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 16308-92-2 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Boiling Point | 231-233 °C at 760 mmHg | |

| Melting Point | 21-22 °C | |

| Solubility | Moderately soluble in water, soluble in organic solvents | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the reduction of 2,4-dimethylbenzaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reactants: 2,4-dimethylbenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Ethyl acetate, Water, Saturated aqueous sodium bicarbonate, Saturated brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2,4-dimethylbenzaldehyde (10.4 g) in methanol (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.83 g) to the stirred solution at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the resulting residue, add water and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.

-

Potential Applications in Medicinal Chemistry

While this compound itself has limited reported direct therapeutic applications, its derivatives and the inclusion of the 2,4-dimethylphenyl moiety in larger molecules have shown significant biological activity.

Anti-inflammatory Activity

The benzyl alcohol scaffold is a known constituent of natural products with anti-inflammatory properties. Derivatives of benzyl alcohol have been shown to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1) signaling cascades. For instance, benzyl alcohol derivatives isolated from the mushroom Hericium erinaceum have demonstrated the ability to decrease the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages[3]. This effect was attributed to the inhibition of NF-κB and AP-1 activation[3]. This suggests that derivatives of this compound could be synthesized and screened for similar anti-inflammatory effects.

Caption: Potential anti-inflammatory mechanism of benzyl alcohol derivatives.

Antimicrobial Activity

Benzyl alcohol and its derivatives are known to possess antimicrobial properties. A patent has described the use of various substituted benzyl alcohol derivatives for the antimicrobial treatment of surfaces and as preservatives[4]. The proposed mechanism often involves disruption of the bacterial cell membrane. The lipophilicity conferred by the dimethyl substitution on the benzyl ring could enhance this activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzyl Alcohol Derivatives against various microorganisms (Note: Data for this compound derivatives is extrapolated from general findings on benzyl alcohol derivatives and requires specific experimental validation.)

| Compound | S. aureus (CFU/ml) | E. coli (CFU/ml) | C. albicans (CFU/ml) | Reference |

| Benzyl Alcohol (Reference) | 1 - 5 x 10⁶ | 1 - 5 x 10⁶ | 1 - 5 x 10⁶ | [4] |

| Substituted Benzyl Alcohols | Potentially Lower | Potentially Lower | Potentially Lower | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Materials: Test compounds (this compound derivatives), Dimethyl sulfoxide (DMSO), Cation-adjusted Mueller-Hinton Broth (CAMHB), Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, Spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

As a Scaffold in Bioactive Molecules

The 2,4-dimethylphenyl group, for which this compound is a primary precursor, is found in several pharmacologically active compounds, demonstrating its utility as a molecular scaffold.

-

Amitraz: This pesticide, which contains a N'-(2,4-dimethylphenyl)-N-methylmethanimidamide moiety, acts as an α-adrenergic agonist and interacts with octopamine receptors in insects. Its metabolism in basic conditions can lead to the formation of 2,4-dimethylaniline.

-

Vortioxetine: This multimodal antidepressant contains a 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine structure. The 2,4-dimethylphenyl group plays a crucial role in its binding to various serotonin receptors and the serotonin transporter.

Caption: Experimental workflow for developing bioactive 2,4-dimethylbenzyl derivatives.

Future Directions and Conclusion

This compound represents an under-explored yet promising starting point for the development of new therapeutic agents. The existing literature on related benzyl alcohol derivatives strongly suggests potential for this compound in the fields of anti-inflammatory and antimicrobial drug discovery.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives, including esters, ethers, and amines. Quantitative structure-activity relationship (QSAR) studies on such a library could elucidate the key structural features required for potent biological activity. Furthermore, detailed mechanistic studies, including the investigation of their effects on specific signaling pathways like NF-κB, are warranted to understand their mode of action.

References

- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

A Technical Guide to 2,4-Dimethylbenzyl Alcohol: Commercial Availability, Synthesis, and Analysis for Researchers

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2,4-Dimethylbenzyl alcohol (CAS No. 16308-92-2). It provides an in-depth overview of its commercial availability, key suppliers, and relevant technical data. Additionally, this guide details a standard laboratory-scale synthesis protocol and outlines analytical methodologies for purity assessment, empowering researchers to effectively source and utilize this compound in their work.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized manufacturers. The compound is typically offered in various purities, with the most common grades being 96%, 97%, and >98%. It is important for researchers to select a grade appropriate for their specific application, considering factors such as sensitivity of the experiment to impurities.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website or technical datasheets for the most current information.

| Supplier | Reported Purity/Assay | Physical Form | Catalog Number/Reference |

| Thermo Scientific Chemicals (Alfa Aesar) | ≥96.0% (GC)[1] | Clear colorless to white to pale yellow liquid[1] | Varies by package size |

| TCI America | >98.0% (GC)[2][3] | White or Colorless to Light yellow powder to lump to clear liquid[3] | D4519[3] |

| Sigma-Aldrich | 96%[4] | - | Aldrich[4] |

| Biosynth | - | - | FD70069[5] |

| Fisher Scientific | 97%, 98.0+%[2][6] | - | Varies by brand (TCI, Thermo Scientific)[2][6] |

| LabSolutions | >98.0% (GC)[7] | - | D155716[7] |

| Santa Cruz Biotechnology | - | - | -[4] |

| Hongsheng Sci-Tech Development Co., Ltd. | 98+%[8] | Colorless liquid or solid under 25°C[8] | - |

| ChemicalBook | (Lists various suppliers) | - | 16308-92-2[1] |

Physicochemical and Spectroscopic Data

A compilation of key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for reaction planning, analytical method development, and compound characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [7][8] |

| Molecular Weight | 136.19 g/mol | [7][8] |

| CAS Number | 16308-92-2 | [7][8] |

| Melting Point | 21-28 °C | [8][9] |

| Boiling Point | 231-233 °C @ 760 mmHg; 108-121 °C @ 5-13 mmHg | [7][8][9] |

| Refractive Index (@ 20°C) | 1.5335 - 1.5385 | [9] |

| Appearance | Clear colorless to pale yellow liquid or white solid | [3][8] |

| Solubility | Soluble in alcohol; sparingly soluble in water (est. 3939 mg/L @ 25 °C) | [9] |

| ¹H NMR (CDCl₃) | δ: 1.55 (1H, t), 2.31 (3H, s), 2.33 (3H, s), 4.64 (2H, d), 6.98-7.00 (2H, m), 7.19-7.22 (1H, m) | [10] |

| ¹³C NMR | Spectral data available | [2] |

| Infrared (IR) Spectroscopy | Spectral data available (FTIR, ATR-IR) | [2] |

| Mass Spectrometry (GC-MS) | Spectral data available | [2] |

Experimental Protocols

Synthesis of this compound from 2,4-Dimethylbenzaldehyde

This protocol describes the reduction of 2,4-dimethylbenzaldehyde to this compound using sodium borohydride, a common and effective laboratory-scale method.[10]

Materials:

-

2,4-Dimethylbenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 2,4-dimethylbenzaldehyde (e.g., 10.4 g) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (e.g., 0.83 g) to the stirred solution at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Upon reaction completion (which can be monitored by Thin Layer Chromatography), concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Add water to the concentrated residue and extract the product with ethyl acetate (e.g., 3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound. While specific parameters may vary depending on the instrument and column used, a general approach is outlined below.

Instrumentation:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar analytes (e.g., a dimethylpolysiloxane-based column)

General GC Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Temperature Program:

-

Initial Temperature: e.g., 110 °C, hold for 3 minutes

-

Ramp: e.g., 14 °C/min to 250 °C

-

Final Hold: 2 minutes

-

-

Injection Mode: Split/Splitless

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

-

Create a series of standards of known concentrations for calibration.

-

Prepare the sample for analysis by diluting it to fall within the calibration range.

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC column.

-

Record the chromatogram and identify the peak corresponding to this compound based on its retention time, as determined by the analysis of a pure standard.

-

Calculate the purity by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area normalization method), or quantify against the calibration curve.

Biological Activity and Signaling Pathways

While extensive research on the specific biological roles and signaling pathway interactions of this compound is limited, some general activities have been noted for benzyl alcohol derivatives. These compounds have been reported to possess antibacterial and antifungal properties.[11] One study has indicated that this compound may exhibit genotoxic activity and has the ability to inhibit the uptake of pyrethroid insecticides in adipose cells.[5]

In a microbiological context, the metabolism of benzyl alcohol has been studied in Pseudomonas putida, where it is processed via the catechol ortho-cleavage pathway.[12][13] This involves the enzymatic conversion of benzyl alcohol to benzaldehyde, then to benzoate, and subsequently to catechol, which then undergoes ring cleavage. It is important to note that this is a bacterial metabolic pathway and not a signaling pathway within a eukaryotic system relevant to drug development.

Due to the lack of specific, well-described signaling pathways involving this compound in the current literature, a corresponding diagram cannot be provided at this time. Researchers are encouraged to investigate its potential biological targets and mechanisms of action.

Logical Relationships in Sourcing

The process of sourcing this compound for research involves several key decision points and relationships between supplier types and research needs.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorobenzyl alcohol(1777-82-8) 1H NMR spectrum [chemicalbook.com]

- 4. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]

- 5. 2,4-Dimethoxybenzyl alcohol(7314-44-5) 1H NMR [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 16308-92-2 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Toxicity of 2,4-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment.

Executive Summary

2,4-Dimethylbenzyl alcohol is an aromatic alcohol with applications in various chemical syntheses. This guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from publicly accessible sources. The primary hazards identified are skin and eye irritation. While there is a suggestion of genotoxic potential, specific quantitative data across several toxicological endpoints remain limited in the public domain. This guide summarizes the existing data, outlines the standard experimental protocols for key toxicity assessments, and provides visualizations to aid in understanding the toxicological evaluation process.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (2,4-Dimethylphenyl)methanol, 2,4-Dimethylbenzenemethanol |

| CAS Number | 16308-92-2 |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Structure |

|

Toxicological Data

Acute Toxicity

Irritation and Sensitization

Skin Irritation: this compound is classified as a skin irritant.[1] A study on a closely related substance, following OECD Guideline 404, reported very slight erythema after a 4-hour semi-occluded application to the skin of rabbits. The Primary Irritation Index in that study was 0.2, leading to a classification of a mild irritant under the Draize classification scheme.

Eye Irritation: The compound is classified as causing serious eye irritation.[1] However, specific quantitative data from in vivo (e.g., Draize test) or in vitro eye irritation studies for this compound are not available in the public literature.

Skin Sensitization: Data regarding the skin sensitization potential of this compound from studies such as the Local Lymph Node Assay (LLNA) were not found.

| Endpoint | Species | Method | Result | Reference |

| Skin Irritation | Rabbit | OECD 404 (read-across) | Mild Irritant (Primary Irritation Index: 0.2) | N/A |

| Eye Irritation | N/A | N/A | Causes serious eye irritation (GHS classification) | [1] |

| Skin Sensitization | N/A | N/A | No data available | N/A |

Genotoxicity

One source suggests that this compound has shown genotoxic activity and can cause DNA damage; however, the primary study data to support this claim could not be located.[2] No results from standard genotoxicity assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test for this compound are available in the public domain.

| Test | System | Metabolic Activation | Result | Reference |